molecular formula C9H11N B1592616 4-Methylisoindoline CAS No. 739365-30-1

4-Methylisoindoline

Cat. No. B1592616
M. Wt: 133.19 g/mol
InChI Key: YHZHWSFPHDXYBS-UHFFFAOYSA-N
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Description

4-Methylisoindoline is an organic compound . It is also known as 4-methylisoindoline hydrochloride .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another synthesis technique involves solventless conditions .


Molecular Structure Analysis

The molecular formula of 4-Methylisoindoline is C9H11N. For a detailed molecular structure analysis, tools like ChemSpider can be used . These tools allow you to search by structure or substructure, upload a structure file, or draw using a molecule editor .


Chemical Reactions Analysis

Chemical reactions involving 4-Methylisoindoline can be analyzed using various techniques. For instance, quantitative techniques based on stoichiometry can be used . Electroanalytical tools can also be utilized to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methylisoindoline include its molecular weight, density, melting point, boiling point, and solubility . These properties can be determined using various analytical techniques.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They are used as biologically active compounds for the treatment of various disorders in the human body .
    • Methods of Application : The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
    • Results or Outcomes : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field: Organic Chemistry

    • Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years .
  • Scientific Field: Alkaloid Synthesis

    • Application : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . In this review, they aim to highlight the construction of indoles as a moiety in selected alkaloids .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
  • Scientific Field: Pharmacology

    • Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
    • Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
    • Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
  • Scientific Field: Materials Science

    • Application : Isoindolinones, which “4-Methylisoindoline” is a type of, are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes .
    • Methods of Application : Different synthetic approaches and the use of versatile reagents have been reported for the synthesis of these novel molecules .
    • Results or Outcomes : The fused analogues of these blended lactams also have a wide range of applications in medicinal chemistry and chemical biology .
  • Scientific Field: Chemical Biology

    • Application : The fused analogues of isoindolinones have a wide range of applications in chemical biology .
    • Methods of Application : Different research groups have focused their efforts on improving synthetic protocols towards the synthesis of the isoindolinone frame both in the presence and absence of transition metals .
    • Results or Outcomes : The transition metal-free synthetic protocols for isoindolinones and their fused analogues are highly fascinating due to several advantages for the industrial production of these bio-active molecules .

Safety And Hazards

The safety data sheet for 4-Methylisoindoline indicates that it may be harmful if swallowed or in contact with skin . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-3-2-4-8-5-10-6-9(7)8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZHWSFPHDXYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629731
Record name 4-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisoindoline

CAS RN

739365-30-1
Record name 4-Methyl-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EO Chukhajian, AA Khachatryan… - Chemistry of …, 2009 - search.ebscohost.com
In aqueous base medium p-bis {3-[N-(3-chlorobuten-2-yl) pyrrolidinio (piperidinio or morpholinio)]-propyn-1-yl} benzene dichlorides undergo a two-way dehydrochlorination-cyclization …
Number of citations: 2 search.ebscohost.com
ЭО Чухаджян, АА Хачатрян, АР Геворкян… - Chemistry of …, 2022 - hgs.osi.lv
In aqueous base medium p-bis {3-[N-(3-chlorobuten-2-yl) pyrrolidinio (piperidinio or morpholinio)]-propyn-1-yl} benzene dichlorides undergo a two-way dehydrochlorination-cyclization …
Number of citations: 3 hgs.osi.lv
ET Nadres, O Daugulis - Journal of the American Chemical …, 2012 - ACS Publications
… 2,6-Dimethylbenzylamine picolinamide affords a 4-methylisoindoline derivative (entry 11). A 2,4,6-trisubstituted isoindoline can be obtained if 2,6-dimethyl-4-bromo-α-…
Number of citations: 428 pubs.acs.org
AD Mance, B Borovička, KŠI Jakopčić… - Journal of …, 2002 - Wiley Online Library
Methoxy or nitro group present in the furan ring of tertiary alkenylfurfurylamine changes the expected results of both, the intramolecular [4+2]cycloaddition and the acid catalyzed ring‐…
Number of citations: 14 onlinelibrary.wiley.com
A Catalano, R Luciani, A Carocci, D Cortesi… - European Journal of …, 2016 - Elsevier
… In a parallel work we had identified a library of phthalimidic derivatives, 4-methylisoindoline-1,3-dione N-derivatives (I, Fig. 1) and 4-(aminomethyl)-2-methylisoindoline-1,3-dione …
Number of citations: 19 www.sciencedirect.com
I Nikoloska - 2012 - atrium.lib.uoguelph.ca
Poly(ADP-ribose) polymerase (PARP) represents a large family of enzymes that are activated upon DNA breakage, which are then involved in a cascade of reactions that eventually …
Number of citations: 2 atrium.lib.uoguelph.ca
YC Yuan, C Bruneau, V Dorcet, T Roisnel… - The Journal of …, 2019 - ACS Publications
We report on cyclic imides as weak directing groups for selective monohydroxylation reactions using ruthenium catalysis. Whereas acyclic amides are known to promote the …
Number of citations: 27 pubs.acs.org
X Zhu, Y Lv, M Fan, J Guo, Y Zhang, B Gao, C Zhang… - Bioorganic …, 2023 - Elsevier
A novel series of phthalimide-hydroxypyridinone derivatives were rationally designed and evaluated as potential anti-Alzheimer's disease (AD) agents. Bioactivity tests showed that all …
Number of citations: 3 www.sciencedirect.com
K Wang, YJ Yu, XQ Wang, YQ Bai… - The Journal of …, 2022 - ACS Publications
A palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles was developed, providing a series of 3-substituted indolines in excellent yields with ≤94.4:5.6 er. …
Number of citations: 3 pubs.acs.org
ST Kocharyan, DV Grigoryan… - ARMYANSKII …, 1974 - ARMENIAN ACADEMY SCIENCE …
Number of citations: 1

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